

An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B046832

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-(hydroxyimino)acetate is a pivotal chemical intermediate with a molecular weight of 151.55 g/mol. This document serves as a comprehensive technical guide, elucidating its chemical properties, synthesis, and significant applications in pharmaceutical development. Primarily utilized as a precursor, this compound is integral to the synthesis of broad-spectrum antibiotics and potential neurological agents. This guide provides detailed insights into its role in these synthetic pathways, supported by structured data and procedural diagrams to facilitate its application in research and development.

Chemical and Physical Properties

Ethyl 2-chloro-2-(hydroxyimino)acetate is a solid at room temperature, characterized by the following properties:

Property	Value	Reference
Molecular Weight	151.55 g/mol	[1]
Molecular Formula	C ₄ H ₆ ClNO ₃	[1]
CAS Number	14337-43-0	
Melting Point	70-76 °C	
Appearance	Solid	
Storage Temperature	2-8°C	
Linear Formula	HON=C(Cl)CO ₂ C ₂ H ₅	
InChI Key	UXOLDCOJRAMLTQ- UTCJRWHESA-N	
SMILES	CCOC(=O)\C(Cl)=N\O	

Synthesis and Reactions

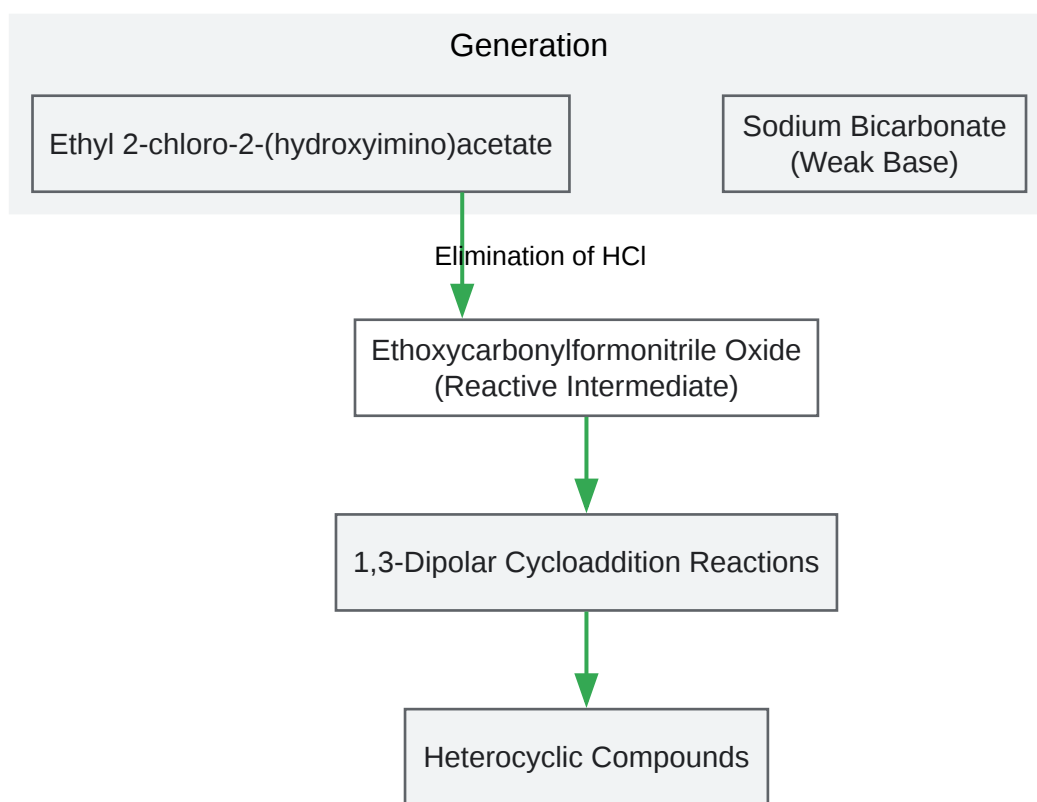
Ethyl 2-chloro-2-(hydroxyimino)acetate is typically synthesized through the nitrosation of ethyl chloroacetate. It serves as a versatile reagent in organic synthesis, primarily through the reaction of its functional groups.

General Synthetic Pathway

The synthesis of related compounds, such as ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, a precursor for cephalosporin antibiotics, involves the reaction of an acetoacetate derivative with sodium nitrite.[2] This is followed by reactions to build the thiazole ring and subsequent modifications.

Generation of Ethoxycarbonylformonitrile Oxide

In the presence of a weak base like sodium bicarbonate, **Ethyl 2-chloro-2-(hydroxyimino)acetate** can generate ethoxycarbonylformonitrile oxide in situ. This reactive intermediate is a valuable component in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.



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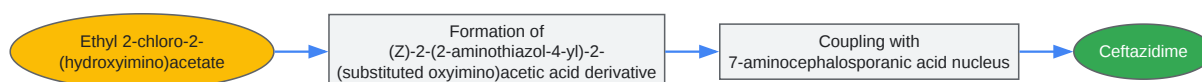
Generation of a reactive intermediate for cycloadditions.

Applications in Drug Development

The primary significance of **Ethyl 2-chloro-2-(hydroxyimino)acetate** lies in its role as a building block for complex pharmaceutical molecules.

Synthesis of Cephalosporin Antibiotics

This compound is a key starting material in the synthesis of the side chain of ceftazidime, a third-generation cephalosporin antibiotic. The synthesis involves the formation of a (Z)-2-(2-aminothiazol-4-yl)-2-(substituted oxyimino)acetic acid derivative, which is then coupled with the 7-aminocephalosporanic acid core.



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Workflow for the synthesis of Ceftazidime.

Precursor to AMPA Receptor Agonists

Ethyl 2-chloro-2-(hydroxyimino)acetate has been utilized in the synthesis of chiral amino acids that are structurally related to glutamic acid. These synthesized compounds are potential agonists at the ionotropic (\pm)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors, which are crucial targets in neuroscience research for studying synaptic plasticity and neurodegenerative diseases.

Potential Antiviral Applications

Some sources suggest that **Ethyl 2-chloro-2-(hydroxyimino)acetate** may have applications as an antiviral agent. It has been proposed to inhibit influenza virus growth by binding to the receptor binding site on the virus surface.[1] However, detailed, peer-reviewed studies confirming this mechanism and efficacy are not widely available. This remains an area for potential future investigation.

Experimental Protocols

While detailed, step-by-step protocols for specific industrial processes are often proprietary, the following outlines a general laboratory-scale procedure for a reaction where **Ethyl 2-chloro-2-(hydroxyimino)acetate** is a key reactant.

Synthesis of (+)- and (–)- Δ^2 -isoxazolines (General Procedure):

This procedure is based on the application of **Ethyl 2-chloro-2-(hydroxyimino)acetate** for generating a nitrile oxide for cycloaddition.

- Preparation of the Nitrile Oxide Precursor: **Ethyl 2-chloro-2-(hydroxyimino)acetate** is dissolved in a suitable organic solvent (e.g., dichloromethane).
- Generation of the Nitrile Oxide: A mild base, such as sodium bicarbonate, is added to the solution to facilitate the in situ generation of ethoxycarbonylformonitrile oxide.

- **Cycloaddition:** The olefin substrate is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up and Purification:** The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired isoxazoline derivative.

Safety and Handling

Ethyl 2-chloro-2-(hydroxyimino)acetate is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Description
H315	Causes skin irritation
H318	Causes serious eye damage
H334	May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335	May cause respiratory irritation

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), chemical safety goggles or a face shield, and chemical-resistant gloves is mandatory when handling this compound.

Conclusion

Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical intermediate of significant value in the pharmaceutical industry. Its utility in the synthesis of the antibiotic ceftazidime and as a precursor to potential AMPA receptor agonists underscores its importance in drug discovery and development. While its direct biological activities are not extensively documented, its role as a versatile synthetic building block is well-established. Further research into its potential antiviral properties may open new avenues for its application. The information provided in this guide is intended to support researchers and scientists in leveraging the synthetic potential of this compound in their work.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046832#ethyl-2-chloro-2-hydroxyimino-acetate-molecular-weight\]](https://www.benchchem.com/product/b046832#ethyl-2-chloro-2-hydroxyimino-acetate-molecular-weight)

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